molecular formula C9H12Cl2N2O B6181232 (2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride CAS No. 2624109-61-9

(2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride

Katalognummer: B6181232
CAS-Nummer: 2624109-61-9
Molekulargewicht: 235.11 g/mol
InChI-Schlüssel: LURSGANVZLHDNQ-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-chlorobenzaldehyde with L-alanine in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The amine is subsequently reacted with an appropriate acylating agent, such as acetic anhydride, to form the amide.

    Hydrochloride Formation: Finally, the amide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3R)-3-[(2S)-2-aminopropanamido]-3-(3-chlorophenyl)propanamide hydrochloride
  • (3S)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride

Uniqueness

(2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers or similar compounds.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "L-alanine" ], "Reaction": [ "Step 1: Synthesis of 3-chloro-3-phenylpropanal", "3-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of ammonium acetate to form 3-chloro-3-phenylpropanal.", "Step 2: Reduction of 3-chloro-3-phenylpropanal", "3-chloro-3-phenylpropanal is reduced with sodium borohydride to form (2S)-2-amino-3-(3-chlorophenyl)propanol.", "Step 3: Conversion of (2S)-2-amino-3-(3-chlorophenyl)propanol to (2S)-2-amino-3-(3-chlorophenyl)propanamide", "(2S)-2-amino-3-(3-chlorophenyl)propanol is reacted with acetic anhydride and hydrochloric acid to form (2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride.", "Step 4: Purification of (2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride", "The crude product is purified by recrystallization using a solvent such as ethanol or methanol." ] }

CAS-Nummer

2624109-61-9

Molekularformel

C9H12Cl2N2O

Molekulargewicht

235.11 g/mol

IUPAC-Name

(2S)-2-amino-3-(3-chlorophenyl)propanamide;hydrochloride

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1

InChI-Schlüssel

LURSGANVZLHDNQ-QRPNPIFTSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)N)N.Cl

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)N)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.